Ethyl 2-fluoro-4-nitrobenzenecarboximidate
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Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler precursors . The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, etc .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-fluoro-4-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-2-15-9(11)7-4-3-6(12(13)14)5-8(7)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQNNENAKOVPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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